Sclareolid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Sclareolide has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Sclareolide, a sesquiterpene lactone natural product derived from various plant sources , is known to have a wide range of targets due to its extensive bioactivities . It has been reported to show cytotoxic activity against a range of human cancer cell lines . The primary targets of Sclareolide are these cancer cells, particularly prostate, leukemia, and colon cancer cells .

Mode of Action

Sclareolide interacts with its targets, the cancer cells, by causing cell cycle arrest and death while suppressing the proto-oncogene c-myc expression . This interaction results in the inhibition of DNA synthesis, cell cycle arrest at the G0/G1 phase, activation of caspases-8,-9, PARP deformation, and DNA fragmentation .

Biochemical Pathways

Sclareolide affects multiple signaling pathways involved in cell proliferation, apoptosis, and cell cycle arrest . It is biosynthetically produced through the methylerythritol-phosphate (MEP) pathway . The MEP pathway is crucial for the production of terpenoids, a group of natural compounds with a wide range of biological effects .

Pharmacokinetics

Pharmacokinetic studies suggest that Sclareolide is mainly distributed in extracellular fluid . Its apparent distribution volume is 21.4 L/kg, and it has a short half-life of 6.0 hours in rats (intravenous injection, 5.0 mg/kg) . These properties impact the bioavailability of Sclareolide, influencing its effectiveness as a therapeutic agent.

Result of Action

The molecular and cellular effects of Sclareolide’s action are predominantly cytotoxic . It kills prostate, leukemia, and colon cancer cells through apoptosis . Furthermore, it has been identified as a potential candidate against COVID-19 and Parkinson’s disease .

Action Environment

The action, efficacy, and stability of Sclareolide can be influenced by environmental factors. For instance, Sclareolide is mostly produced in the trichomes that coat the calices of clary sage flowers . The production and effectiveness of Sclareolide can therefore be affected by factors that influence the growth and health of these plants.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Sclareolide is biosynthetically produced through the methylerythritol-phosphate (MEP) pathway . It interacts with various enzymes and proteins, playing a significant role in biochemical reactions . The nature of these interactions is complex and involves multiple biochemical pathways .

Cellular Effects

Sclareolide has a profound impact on various types of cells and cellular processes . It influences cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, sclareolide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanisms of action are complex and involve multiple pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sclareolide change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of sclareolide vary with different dosages in animal models .

Metabolic Pathways

Sclareolide is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Sclareolide is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of sclareolide and its effects on activity or function are complex and involve multiple compartments or organelles . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sclareolide can be synthesized through the oxidation of sclareol, a labdane diterpene. The oxidation process typically involves the use of potassium permanganate or other oxidizing agents . Another method involves the biotransformation of sclareol using microorganisms such as Filobasidium magnum JD1025, which can achieve a high conversion rate under optimized conditions .

Industrial Production Methods: Industrial production of sclareolide often employs a combination of chemical synthesis and biotransformation. The chemical synthesis route involves the oxidation of sclareol, while the biotransformation route uses engineered microbial consortia to convert sclareol to sclareolide . These methods are optimized for high yield and purity to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions: Sclareolide undergoes various chemical reactions including oxidation, reduction, and nucleophilic substitution. For instance, it can be oxidized to form 3-oxosclareolide or reduced to form ambradiol .

Common Reagents and Conditions:

Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

Reduction: Metal hydrides such as lithium aluminum hydride are used for reduction reactions.

Nucleophilic Substitution: Titanium tetrachloride can promote nucleophilic substitution reactions involving sclareolide-derived hemiacetals.

Major Products:

Oxidation Products: 3-oxosclareolide, 3β-hydroxysclareolide.

Reduction Products: Ambradiol, which can be further processed to produce ambroxide.

Substitution Products: Sclareolide-indole conjugates and other derivatives.

Vergleich Mit ähnlichen Verbindungen

Artemisinin: Known for its antimalarial properties.

Parthenolide: Exhibits anti-inflammatory and anticancer activities.

Ambroxide: A derivative of sclareolide used in the fragrance industry.

Eigenschaften

| { "Design of the Synthesis Pathway": "Sclareolide can be synthesized through a multi-step process starting from the natural product sclareol. The process involves oxidation, cyclization, and dehydration reactions.", "Starting Materials": [ "Sclareol", "Sodium periodate", "Sodium metaperiodate", "Pyridine", "PCC", "DMSO", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Acetic acid", "Ethanol", "Sodium borohydride", "Sodium sulfate", "Methylene chloride" ], "Reaction": [ "Oxidation of sclareol with sodium periodate in pyridine to form 7-hydroxysclareol", "Oxidation of 7-hydroxysclareol with sodium metaperiodate in DMSO to form 7-oxosclareol", "Cyclization of 7-oxosclareol with PCC in methanol to form 3,6-epidioxy-7-oxosclareol", "Dehydration of 3,6-epidioxy-7-oxosclareol with hydrochloric acid to form sclareolide", "Purification of sclareolide by neutralization with sodium hydroxide, extraction with methylene chloride, and evaporation of the solvent", "Acetylation of sclareolide with acetic anhydride in acetic acid to form 3-acetylsclareolide", "Reduction of 3-acetylsclareolide with sodium borohydride in ethanol to form 3-acetylsclareol", "Hydrolysis of 3-acetylsclareol with hydrochloric acid to form sclareol", "Purification of sclareol by extraction with methylene chloride and drying over sodium sulfate" ] } | |

CAS-Nummer |

564-20-5 |

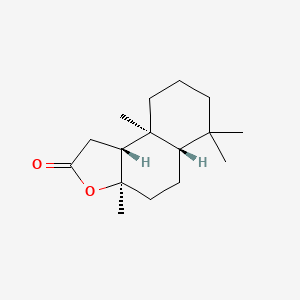

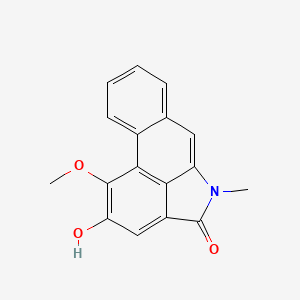

Molekularformel |

C16H26O2 |

Molekulargewicht |

250.38 g/mol |

IUPAC-Name |

(3aR,5aS,9aR,9bR)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one |

InChI |

InChI=1S/C16H26O2/c1-14(2)7-5-8-15(3)11(14)6-9-16(4)12(15)10-13(17)18-16/h11-12H,5-10H2,1-4H3/t11-,12+,15+,16+/m0/s1 |

InChI-Schlüssel |

IMKJGXCIJJXALX-UAXWRAGISA-N |

Isomerische SMILES |

C[C@@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC(=O)O3)C)(C)C |

SMILES |

O=C1C[C@@]2([H])[C@](CC[C@@]3([H])C(C)(C)CCC[C@@]32C)(C)O1 |

Kanonische SMILES |

CC1(CCCC2(C1CCC3(C2CC(=O)O3)C)C)C |

Aussehen |

Solid powder |

Siedepunkt |

320.00 to 321.00 °C. @ 760.00 mm Hg |

melting_point |

122 - 125 °C |

| 564-20-5 | |

Physikalische Beschreibung |

White crystalline powder; warm musky or woody aroma |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Insoluble in water and oils; soluble in acetone and toluene slightly soluble (in ethanol) |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Sclareolide; Norambreinolide; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Sclareolide has shown promise as a potential agent for overcoming gemcitabine resistance in pancreatic cancer cells. Research indicates that sclareolide can resensitize gemcitabine-resistant human pancreatic cancer cells (GR-HPCCs) to gemcitabine by upregulating the human equilibrative nucleoside transporter 1 (hENT1) and downregulating ribonucleoside diphosphate reductase 1 (RRM1) []. Furthermore, sclareolide has been found to inhibit gemcitabine-induced epithelial-to-mesenchymal transition (EMT) through the TWIST1/Slug pathway in GR-HPCCs [].

A: Studies suggest that sclareolide mediates the NOTCH1 intracellular cytoplasmic domain (NICD)/glioma-associated oncogene 1 (Gli1) pathway, leading to the activation of the TWIST1/Slug-hENT1/RRM1 signaling cascade []. This activation is believed to contribute to the resensitization of GR-HPCCs to gemcitabine [].

A: Sclareolide has been identified as a potential entry inhibitor of filoviruses, including Ebola virus (EBOV) []. Studies indicate that it disrupts the viral fusion process, exhibiting a wide range of inhibitory effects against various filoviruses [].

ANone: Sclareolide has a molecular formula of C16H26O2 and a molecular weight of 250.37 g/mol.

A: Spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy, are commonly employed for the structural characterization of sclareolide and its derivatives [, , , ].

A: Sclareolide acts as an efficient C-nucleophile in asymmetric Mannich addition reactions with N-tert-butylsulfinyl aldimines []. This reaction, typically performed under mild conditions, produces aminoalkyl sclareolide derivatives with high yields and diastereoselectivity [].

A: Sclareolide serves as a key starting material in the synthesis of "borono-sclareolide," a versatile terpenyl radical precursor []. This intermediate is crucial for the gram-scale preparation of (+)-chromazonarol and offers a platform for accessing a diverse range of bioactive meroterpenoids [].

A: Docking and molecular dynamics simulations have been employed to elucidate the molecular mechanisms behind the biological activity of sclareolide derivatives, particularly their interaction with specific ion channels []. These computational studies provide insights into the structure-activity relationship of these compounds and guide the development of novel therapeutic agents [].

A: Opening the five-membered lactone ring of the sclareolide molecule has been shown to generate labdane-based compounds with significant in vitro vasorelaxant effects []. This structural modification highlights the importance of the lactone ring for the biological activity of sclareolide derivatives [].

A: The antiproliferative activity of sclareolide derivatives has been evaluated in vitro using human cancer cell lines such as K562 and MV4-11 []. Cytometric flow analysis has further revealed that lead compounds induce robust apoptosis in MV4-11 cancer cells [].

A: Yes, in vivo studies have demonstrated that the co-administration of sclareolide with gemcitabine effectively inhibits tumor growth, suggesting its potential as a therapeutic agent for pancreatic cancer [].

A: An in vitro multi-stress dormancy model of Mycobacterium tuberculosis has been utilized to evaluate the activity of sclareolide derivatives, particularly their efficacy against dormant forms of the bacteria []. This model provides a valuable tool for studying compounds that target this persistent bacterial population [].

A: Gas chromatography coupled with mass spectrometry (GC/MS) is a widely used analytical technique for the quantification of sclareolide in plant materials, such as oriental tobacco []. This method offers high sensitivity and selectivity for the accurate determination of sclareolide levels [].

A: Gas chromatography with flame ionization detection (GC-FID) is utilized to profile the metabolites produced during the bioconversion of sclareol to ambradiol by Hyphozyma roseoniger []. This technique allows for the monitoring of substrate consumption and product formation over time, providing insights into the biocatalytic process [].

A: Yes, several synthetic alternatives to sclareolide, such as Ambrox® are available for use in fragrance applications. Ambrox®, derived from sclareolide, is a prominent aromatic compound in the perfume industry [].

A: Sclareolide has a rich history in organic synthesis, serving as a valuable starting material for preparing diverse natural products and their derivatives. Its utility stems from its rigid structure and the presence of multiple functional groups, allowing for a wide range of chemical transformations [, , , , , ].

A: Research on sclareolide and its derivatives spans multiple scientific disciplines, including organic chemistry, medicinal chemistry, pharmacology, and chemical biology. This interdisciplinary approach is crucial for understanding the synthesis, structure-activity relationships, and therapeutic potential of these compounds [, , , , , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

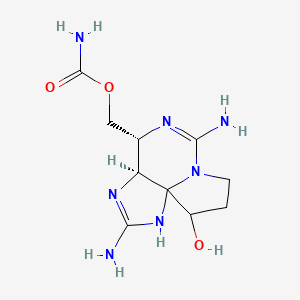

![(19E,21E)-27-hydroxy-23-(1-hydroxyethyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione](/img/structure/B1681482.png)

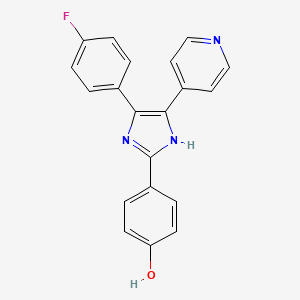

![N-[(2S)-3,3-dimethylbutan-2-yl]-2-phenyl-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]quinoline-4-carboxamide](/img/structure/B1681498.png)

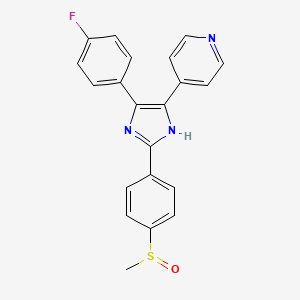

![Benzamide, 3,4-dichloro-N-[(3S)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]-](/img/structure/B1681500.png)